molecular formula C21H26N4O6S B554576 Z-Arg(tos)-OH CAS No. 13650-38-9

Z-Arg(tos)-OH

Cat. No. B554576
CAS RN: 13650-38-9
M. Wt: 462.5 g/mol
InChI Key: BHQRCFPZYISVMF-SFHVURJKSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Z-Arg(tos)-OH is used in peptide synthesis. It was observed that significant amounts of delta-lactam are generated during the synthesis of arginine-containing dipeptides using Z-Arg(Tos)-OH. This highlights the challenges in peptide synthesis involving arginine derivatives and the need for specific synthesis strategies to minimize side reactions (Cezari & Juliano, 1996).

  • In another study, Z-Arg(tos)-OH was applied in the synthesis of tuftsin, a tetrapeptide known for its role in stimulating phagocytosis. The study demonstrated the efficacy of trifluoromethanesulphonic acid procedure in synthesizing tuftsin, highlighting the applicability of Z-Arg(tos)-OH in producing biologically significant peptides (Yajima et al., 1975).

  • Research on NG-tosylarginyl peptide derivatives using Z-Arg(tos)-OH observed lactam formation from the NG-tosylarginyl residue, a critical consideration in peptide synthesis. This study provides insights into the complexities of synthesizing arginyl residue-containing peptides (Juliano et al., 1987).

  • The synthesis of N alpha-acetylarginine methylamide also utilized Z-Arg(tos)-OH. The study described a simple preparation method, indicating the utility of Z-Arg(tos)-OH in synthesizing specific arginine derivatives (Wiese et al., 1987).

Safety And Hazards

This would involve detailing any safety precautions that need to be taken when handling the compound, and any hazards it may pose to health or the environment.


Future Directions

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properties

IUPAC Name

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQRCFPZYISVMF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Arg(tos)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
L Juliano, MA JULIANO, A DE MIRANDA… - Chemical and …, 1987 - jstage.jst.go.jp
Z-Arg (Tos)-Pro-NHNHBoc(1) and Z-Arg (Tos)-Val-NHNHBoc(2) were prepared by the DCC, DCC—HOBt, DCC—DNp, mixed anhydride and DPPA methods. In each coupling reaction, …
Number of citations: 25 www.jstage.jst.go.jp
MH Cezari, L Juliano - Peptide research, 1996 - europepmc.org
We evaluated the quantity of delta-lactam generated during the synthesis of arginine-containing dipeptides using Z-Arg (Tos)-OH, Boc-Arg (Tos)-OH, Fmoc-Arg (Boc) 2-OH and Fmoc-…
Number of citations: 49 europepmc.org
H YAJIMA, Y KISO, K KITAGAWA - Chemical and Pharmaceutical …, 1974 - jstage.jst.go.jp
The protected nonadecapeptide and the C-terminal dipeptide corresponding to positions 38 through 56 and 57-58 of the basic trypsin inhibitor from bovine pancreas were prepared. …
Number of citations: 5 www.jstage.jst.go.jp
JR Chagas, L Juliano, ES Prado - Analytical Biochemistry, 1991 - Elsevier
Five intramolecularly quenched fluorogenic substrates for arginyl hydrolases with the sequence Abz-Phe-Arg-XY-EDDnp (X = Arg or Ser; Y = Val, Pro, or Arg) were synthesized by …
Number of citations: 147 www.sciencedirect.com
H YAJIMA, Y OKADA, H WATANABE… - Chemical and …, 1974 - jstage.jst.go.jp
The protected hexadecapeptide, Z (OMe)-Pro-Cys (Bzl)-Lys (Z)-Ala-Arg (Tos)-Ile-Ile-Arg (Tos)-Tyr-Phe-Tyr-Asn-Ala-Lys (Z)-Ala-Gly-OH, corresponding to positions 13 through 28 of the …
Number of citations: 6 www.jstage.jst.go.jp
S Mihara, F Shimizu, S Miyamoto - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
Syntheses are described of three protected peptide fragments which correspond to positions 1–6, 7–11, and 12–22, respectively, of the entire amino acid sequence of porcine motilin, a …
Number of citations: 7 www.journal.csj.jp
K KAWASAKI, M NAMIKAWA… - Chemical and …, 1995 - jstage.jst.go.jp
Hybrids of fibronectin-related peptides [Arg-Gly-Asp (RGD), Arg-Gly-Asp-Ser (RGDS)] and poly (ethylene glycol)(PEG) were prepared and their inhibitory effects on experimental …
Number of citations: 19 www.jstage.jst.go.jp
O NISHIMURA, M FUJINO - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
The p-methoxybenzenesulfonyl (MBS) group was used to protect the ω-guanidino function in arginine and was found to be more easily and completely removed by treatment with …
Number of citations: 80 www.jstage.jst.go.jp
H Aiba, Y Shimonishi - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
For the synthesis of bovine proinsulin, the S-sulfonate of the Ala–Leu–Glu–Leu–Ala–Gly–Gly–Pro–Gly–Ala–Gly–Gly–Leu–Glu–Gly–Pro–Pro–Gln–Lys[Z(2-Cl)]–Arg–A-chain, which …
Number of citations: 7 www.journal.csj.jp
M UCHIYAMA, T SATO, H YOSHINO… - Chemical and …, 1985 - jstage.jst.go.jp
In order to establish a new process for large-scale production of highly purified secretin, a synthesis based on a new strategy was investigated. A maximal protection method applying …
Number of citations: 10 www.jstage.jst.go.jp

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